![molecular formula C8H10Se B14727983 Benzene, [(methylseleno)methyl]- CAS No. 5925-78-0](/img/structure/B14727983.png)
Benzene, [(methylseleno)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(methylseleno)methyl]- is an organic compound that features a benzene ring substituted with a [(methylseleno)methyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(methylseleno)methyl]- typically involves the introduction of a [(methylseleno)methyl] group to a benzene ring. One common method is through the reaction of benzyl chloride with sodium methylselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{NaSeCH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SeCH}_3 + \text{NaCl} ]
Industrial Production Methods: Industrial production of Benzene, [(methylseleno)methyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: Benzene, [(methylseleno)methyl]- can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenide form.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed:
Oxidation: Selenoxide (C₆H₅CH₂Se(O)CH₃) or selenone (C₆H₅CH₂Se(O₂)CH₃).
Reduction: Regeneration of the selenide form (C₆H₅CH₂SeCH₃).
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzene, [(methylseleno)methyl]- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways involving selenium.
Medicine: Explored for its potential use in cancer therapy due to selenium’s role in apoptosis and cell cycle regulation.
Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzene, [(methylseleno)methyl]- involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense. The compound can also interact with thiol groups in proteins, affecting their function and activity. These interactions can modulate various cellular pathways, including those involved in oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
- Benzyl selenide (C₆H₅CH₂SeH)
- Phenyl selenide (C₆H₅SeH)
- Methyl selenide (CH₃SeH)
Comparison: Benzene, [(methylseleno)methyl]- is unique due to the presence of both a benzene ring and a [(methylseleno)methyl] group, which imparts distinct chemical properties. Compared to benzyl selenide, it has an additional methyl group attached to the selenium atom, which can influence its reactivity and biological activity. Phenyl selenide and methyl selenide lack the benzene ring or the [(methylseleno)methyl] group, respectively, making Benzene, [(methylseleno)methyl]- more versatile in certain applications.
Propriétés
Numéro CAS |
5925-78-0 |
|---|---|
Formule moléculaire |
C8H10Se |
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
methylselanylmethylbenzene |
InChI |
InChI=1S/C8H10Se/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
HBOLIXMCOJOFIK-UHFFFAOYSA-N |
SMILES canonique |
C[Se]CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


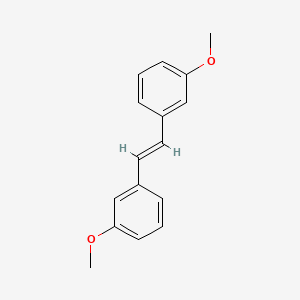
![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)

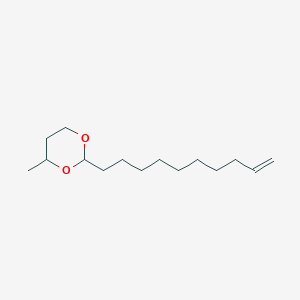
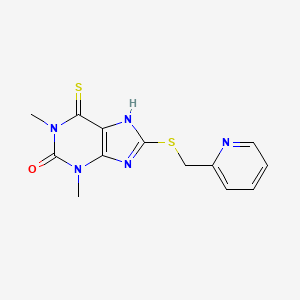
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)

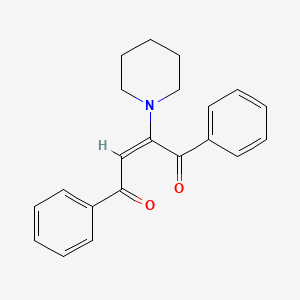
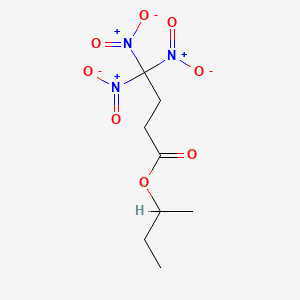


![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)

![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
